4-Hydroxyphenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyphenyl diphenyl phosphate is an organophosphate compound with the molecular formula C18H15O5P. It is known for its applications in various fields, including flame retardants and plasticizers. This compound is characterized by its white to off-white solid form and its solubility in solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenyl diphenyl phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride in the presence of a base. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyphenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding phenol derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce phenol derivatives .
Scientific Research Applications
4-Hydroxyphenyl diphenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a flame retardant and its metabolic pathways in organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.
Industry: It is widely used as a flame retardant in various consumer products, including electronics and textiles
Mechanism of Action
The mechanism of action of 4-hydroxyphenyl diphenyl phosphate involves its interaction with biological molecules and pathways. It can act as an inhibitor of certain enzymes and disrupt normal cellular processes. The compound’s effects are mediated through its ability to bind to specific molecular targets, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Diphenyl phosphate: Another organophosphate compound with similar applications but different chemical properties.
Bis(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant and plasticizer, with distinct chemical behavior.
2-Ethylhexyl phenyl phosphate: Known for its use in plasticizers and flame retardants.
Uniqueness: 4-Hydroxyphenyl diphenyl phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydroxyl group allows for additional reactivity and versatility in various applications .
Properties
IUPAC Name |
(4-hydroxyphenyl) diphenyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPNBQOZUKISRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044382 |
Source
|
Record name | 4-Hydroxyphenyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56806-74-7 |
Source
|
Record name | 4-Hydroxyphenyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.